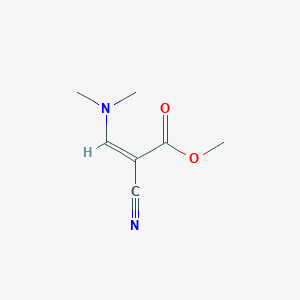

Methyl 2-cyano-3-(dimethylamino)acrylate

Vue d'ensemble

Description

Methyl 2-cyano-3-(dimethylamino)acrylate is an organic compound with the molecular formula C7H10N2O2. It is a colorless to pale yellow

Mécanisme D'action

Target of Action

“Methyl 2-cyano-3-(dimethylamino)acrylate” is a molecular entity capable of accepting a hydron from a donor (Brønsted acid) . .

Mode of Action

As a Brønsted base, it can accept a hydron from a donor

Action Environment

“this compound” is a colorless to pale yellow liquid . It is combustible and can dissolve in some organic solvents . The compound is sensitive to light and air . These environmental factors may influence the compound’s action, efficacy, and stability.

Activité Biologique

Methyl 2-cyano-3-(dimethylamino)acrylate (MDMA) is an organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a cyano group and a dimethylamino group attached to an acrylate structure. This configuration contributes to its reactivity and utility in various chemical syntheses. The compound's molecular formula is , and it exhibits significant electron-withdrawing characteristics due to the cyano group, making it a valuable participant in nucleophilic addition reactions.

1. Enzyme Inhibition

Research indicates that MDMA can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown its potential as an inhibitor of nicotinamide adenine dinucleotide phosphate oxidase (NADPH oxidase), which is relevant in treating oxidative stress-related diseases.

2. Interaction with Biomolecules

MDMA interacts with various biological macromolecules, including proteins and nucleic acids. These interactions can influence the structure and function of these biomolecules, potentially leading to altered cellular processes such as gene expression and signaling pathways.

Case Studies

- Enzyme Inhibition Study : A study conducted on the inhibitory effects of MDMA on NADPH oxidase revealed that modifications in its structure could enhance its efficacy against oxidative stress-related conditions. The compound was shown to significantly reduce reactive oxygen species (ROS) production in cell cultures.

- Cellular Effects : In vitro experiments demonstrated that MDMA affects cell proliferation and apoptosis by modulating gene expression related to the cell cycle. It was observed that at certain concentrations, MDMA promotes cell survival while at higher doses, it induces apoptosis.

Table 1: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits NADPH oxidase, reducing ROS production | |

| Gene Expression Modulation | Alters expression of cell cycle-related genes | |

| Cellular Proliferation | Promotes survival at low doses; induces apoptosis at high doses |

Table 2: Dosage Effects in Animal Models

| Dose (mg/kg) | Effect | Reference |

|---|---|---|

| 1 | No significant effect on metabolism | |

| 10 | Increased cell survival | |

| 50 | Induction of apoptosis |

Applications De Recherche Scientifique

Chemical Properties and Structure

MDCMA has the molecular formula and features a cyano group and a dimethylamino group, which contribute to its reactivity. The compound is classified as a cyanoacrylate derivative, characterized by its acrylate functional group. Notably, the dimethylamino group is slightly twisted relative to the acrylate fragment, forming a dihedral angle of approximately .

Key Structural Features

- Molecular Formula :

- Molecular Weight : 154.17 g/mol

- Crystal System : Triclinic

- Key Interactions : Forms hydrogen bonds that stabilize dimeric structures in solid-state .

Polymer Science

MDCMA is employed in the synthesis of low cytotoxic polycations suitable for gene delivery systems, such as DNA or siRNA delivery vehicles. This application highlights its potential in gene therapy . The kinetics of polymerization involving MDCMA derivatives have been extensively studied, providing insights into controlled polymer synthesis.

| Application | Description |

|---|---|

| Gene Therapy | Used in synthesizing polycations for DNA/siRNA delivery |

| Polymerization Studies | Investigated for controlled synthesis of polymers |

Pharmaceutical Synthesis

MDCMA serves as a key intermediate in the synthesis of various pharmaceuticals due to its ability to form polysubstituted heterocyclic systems. These systems are crucial for developing drugs with specific biological activities . The regioselective coupling of MDCMA with primary amines has been documented, leading to the formation of diverse pharmaceutical compounds .

| Application | Description |

|---|---|

| Drug Development | Intermediate for synthesizing bioactive heterocycles |

| Regioselective Coupling | Forms new pharmaceutical derivatives |

Materials Science

The compound has been utilized in creating materials with optoelectronic properties. For instance, studies on single crystals of related compounds have indicated potential applications in electronic devices due to their structural and optical characteristics .

| Application | Description |

|---|---|

| Optoelectronics | Potential use in electronic devices based on structural properties |

Case Studies

Case Study 1: Gene Delivery Systems

Research demonstrated that polycations synthesized from MDCMA derivatives exhibited low cytotoxicity while effectively delivering genetic material into cells. These findings underscore the compound's significance in developing safer gene therapy approaches.

Case Study 2: Synthesis of Heterocycles

A study explored the use of MDCMA in synthesizing novel heterocyclic compounds through regioselective reactions with amines. The resulting compounds showed promising biological activity, paving the way for new drug candidates.

Propriétés

IUPAC Name |

methyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBIEDPFULRCDP-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729072 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.